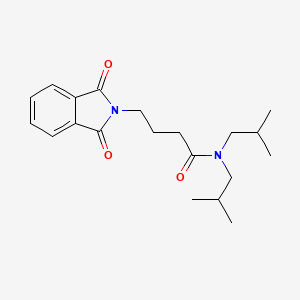
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O3 and its molecular weight is 374.8. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of 1,5-Naphthyridines
This compound is utilized in the synthesis of 1,5-naphthyridines , which are significant in medicinal chemistry due to their wide range of biological activities . These activities include potential treatments for cardiovascular and central nervous system diseases, as well as hormonal disorders.
Analytical Chemistry: Ligand Applications
In analytical chemistry, derivatives of this compound serve as ligands. They are particularly useful in complexation reactions which are fundamental in analytical procedures .
Organic Electronics: OLEDs and Semiconductors
The compound finds application in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and semiconductors . These are crucial for advancing display technologies and solar cells.
Pharmacology: AMPA Receptor Modulation
A derivative of this compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide , has shown high activity as a positive allosteric modulator of AMPA receptors . This is significant for the treatment of neurological disorders.
Solar Energy: Application in Solar Cells
The compound’s derivatives are used in the manufacturing of solar cells, contributing to the generation of renewable energy .
Sensor Technology: Development of Sensors
In sensor technology, this compound is employed in the development of sensors due to its reactivity and ability to form complexes with various analytes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-fluorobenzaldehyde", "Sodium borohydride", "Ethanol", "Sulfuric acid", "Ethyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate in ethanol in the presence of sulfuric acid to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid with ethyl alcohol in the presence of sulfuric acid to form Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Número CAS |
1189646-53-4 |
Fórmula molecular |
C19H16ClFN2O3 |
Peso molecular |
374.8 |
Nombre IUPAC |
ethyl 7-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-5-3-4-6-14(11)21)13-8-7-12(20)9-15(13)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
Clave InChI |
KZDKPBSZEGYLKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,4-difluorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2749713.png)
![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)
![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2749716.png)
![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)

![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)
![1-allyl-2-imino-10-methyl-3-(piperidine-1-carbonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2749724.png)

